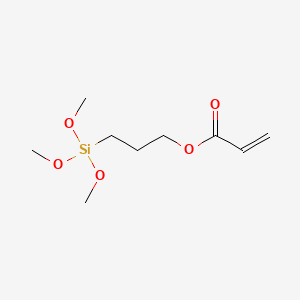
3-(三甲氧基甲硅烷基)丙烯酸酯
描述
3-(Trimethoxysilyl)propyl acrylate is a reactive monomer that is primarily used as a silane coupling agent for the formation of hybrid compounds . It facilitates the formation of a hydrophobic surface by lowering the surface tension and increasing the wettability .
Synthesis Analysis
The synthesis of 3-(Trimethoxysilyl)propyl acrylate involves various parameters such as reaction temperature and time, reagent ratio, solvent variation, and the addition of acidic catalysts . The grafting process of 3-(Trimethoxysilyl)propyl acrylate onto barium titanate nanoparticles (BTONP) was thoroughly analyzed via thermogravimetric and elemental analysis .Molecular Structure Analysis
The linear formula of 3-(Trimethoxysilyl)propyl acrylate is H2C=CHCO2(CH2)3Si(OCH3)3 . It has a molecular weight of 234.32 .Chemical Reactions Analysis
3-(Trimethoxysilyl)propyl acrylate undergoes first-order kinetic polymerization to form a moisture-stable polymer . The addition of aramid nanofibers (ANFs) and 3-(trimethoxysilyl)propyl methacrylate modified aramid nanofibers (T-ANFs) led to a decrease in the photopolymerization rate during the initial stage but had little impact on the final double bond conversion .Physical And Chemical Properties Analysis
3-(Trimethoxysilyl)propyl acrylate has a refractive index n20/D of 1.429 (lit.), a boiling point of 68 °C/0.4 mmHg (lit.), and a density of 1.055 g/mL at 25 °C (lit.) .科学研究应用
Polymer Film Enhancements
This compound is utilized to improve the mechanical properties and adhesion of polymer films when copolymerized with other monomers like styrene or acrylates . It’s particularly effective in creating films with enhanced durability and resilience, suitable for protective coatings and packaging materials.
Surface Hydrophobization
Researchers employ 3-(Trimethoxysilyl)propyl acrylate to create hydrophobic surfaces by reducing surface tension and increasing wettability . This application is crucial in fields like microfluidics and waterproof coatings, where controlling liquid behavior on surfaces is essential.
Nanocomposite Films
In the realm of nanotechnology, this compound is used to modify aramid nanofibers, which are then incorporated into UV-curable epoxy acrylate to produce nanocomposite films with superior mechanical properties . These films are valuable in electronics and aerospace industries for their strength and lightweight characteristics.
Thermal Conductivity Enhancement
3-(Acryloyloxy)propyltrimethoxysilane: plays a role in enhancing the thermal conductivity of silicone rubber filled with hybrid fillers . This application is significant for thermal management in electronic devices, where efficient heat dissipation is critical.
Synthesis of Functionalized Nanoparticles
The compound is involved in the synthesis of vinyl and acrylate-modified silica nanoparticles . These functionalized nanoparticles have potential applications in drug delivery systems, catalysis, and as fillers in composite materials.
Adhesion Promotion
As a silane coupling agent, 3-(Acryloyloxy)propyltrimethoxysilane is widely used to promote adhesion between inorganic and organic materials . This is particularly useful in adhesive formulations, sealants, and in the treatment of glass fibers for reinforced plastics.
Surface Modification of Mesoporous Nanoparticles
It is also used for the surface modification of fluorescein isothiocyanate-mesoporous silica nanoparticles with carbon-carbon double bonds . This modification is key for subsequent chemical reactions that can attach various functional groups for targeted applications.
Lubrication and Waterproofing
The compound finds applications as a lubricant and waterproofing agent, enhancing the performance of materials exposed to harsh environmental conditions or requiring reduced friction .
作用机制
安全和危害
未来方向
3-(Trimethoxysilyl)propyl acrylate has potential applications in the field of polymer reinforcement. For instance, it was used as a nanofiller to prepare UV-curable epoxy acrylate/modified aramid nanofiber nanocomposite films . The addition of 3-(trimethoxysilyl)propyl acrylate led to a substantial increase in both tensile stress and Young’s modulus of the films .
属性
IUPAC Name |
3-trimethoxysilylpropyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O5Si/c1-5-9(10)14-7-6-8-15(11-2,12-3)13-4/h5H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQVDAIIQCXKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(=O)C=C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
160716-45-0 | |
| Record name | 3-(Trimethoxysilyl)propyl acrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160716-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6063436 | |
| Record name | 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4369-14-6 | |
| Record name | Acryloxypropyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4369-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acryloxypropyltrimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004369146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | acrylic acid, 3-(trimethoxysilyl)propyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

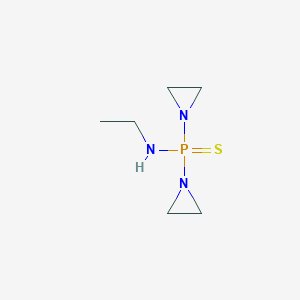


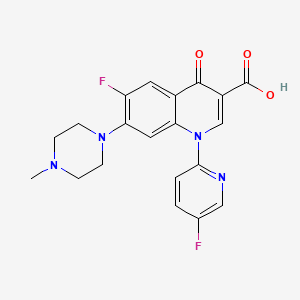

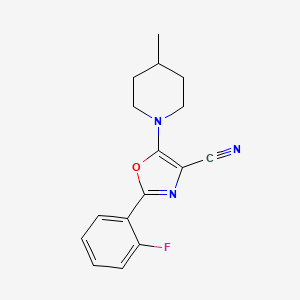
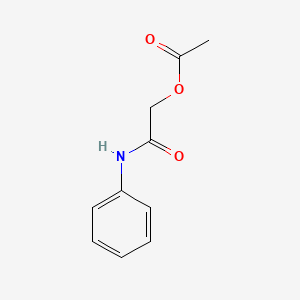

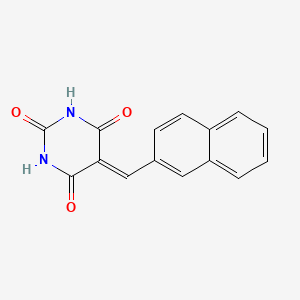
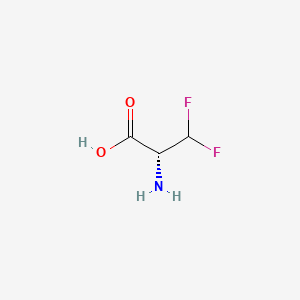
![[11-Acetyl-8-(carbamoyloxymethyl)-4-formyl-6-methoxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-9-yl] acetate](/img/structure/B1222938.png)

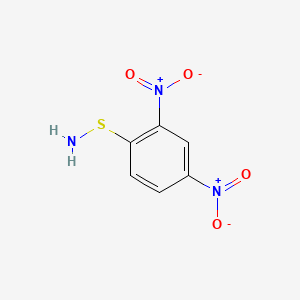
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)